N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide
Description
N,N-Dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide is a spirocyclic compound featuring a 1-oxa-4-thia-8-azaspiro[4.5]decane core. This structure comprises a 4-membered oxa (oxygen-containing) ring and a 5-membered thia-aza (sulfur- and nitrogen-containing) ring fused at a single spiro carbon. The compound is further functionalized with a para-substituted benzenesulfonamide group bearing N,N-dimethyl substituents and a carbonyl linkage to the spiro system.
Properties
IUPAC Name |
N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-17(2)24(20,21)14-5-3-13(4-6-14)15(19)18-9-7-16(8-10-18)22-11-12-23-16/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDKQEHFCMYHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the spirocyclic core through a metal-catalyzed oxidative cyclization reaction . This key step involves the conversion of 2-hydroxy-N-(4-hydroxyphenyl)acetamide to the desired spirocyclic compound using specific reagents and optimized conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of reduced spirocyclic compounds .
Scientific Research Applications
N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential anticancer activity against various cancer cell lines, making it a candidate for further drug development.
Material Science:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to and inhibiting certain enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key Observations
Heteroatom Positioning: The target compound’s 1-oxa-4-thia-8-aza configuration contrasts with ’s 7-oxa-9-aza system, which lacks sulfur. The thia group in the target may enhance metabolic stability compared to purely oxa/aza systems .
Substituent Effects: The target’s N,N-dimethylbenzenesulfonamide group improves aqueous solubility and mimics pharmacophores seen in diuretics and antibiotics (e.g., sulfa drugs) . In contrast, ’s cyclohexylcarbamoyl sulfonamide introduces steric bulk, likely reducing membrane permeability . ’s benzothiazolyl group enables π-stacking interactions, useful in materials science or DNA intercalation, whereas the target’s dimethylaminophenyl group acts as an electron donor, modulating sulfonamide acidity .
Synthetic Considerations: The target’s synthesis likely involves condensation of a spirocyclic carbonyl intermediate with a benzenesulfonamide precursor, paralleling methods in for spiro diketones . Introducing multiple heteroatoms (O, S, N) requires precise control to avoid side reactions, as seen in the crystallographic refinement challenges noted in and .
Pharmacological and Physicochemical Properties
- Solubility : The target’s sulfonamide group confers higher solubility than ’s carbamoyl derivative, critical for oral bioavailability .
- Bioactivity: Sulfonamides are known antibacterial agents (e.g., Benzathine benzylpenicillin in ), suggesting the target may exhibit similar activity but with spiro-driven selectivity .
Biological Activity
N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a unique spiro structure characterized by the presence of oxygen, sulfur, and nitrogen atoms. This specific arrangement contributes to its distinct chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₃S |
| Molecular Weight | 357.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, a series of sulfonamide derivatives have shown promising results against various cancer cell lines. A study optimized a lead compound based on benzenesulfonylazaspirodienone, demonstrating enhanced efficacy in inhibiting cancer cell proliferation.
Case Study:
In vitro tests revealed that certain derivatives exhibited IC50 values as low as 0.05 µM against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. Flow cytometry analysis indicated that these compounds could induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells, suggesting their potential as therapeutic agents .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The sulfonamide moiety is believed to inhibit enzyme activity by binding to active sites, thereby disrupting cellular functions critical for cancer cell survival.
Key Mechanisms:
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in cancer progression.
- Cell Cycle Arrest: Induction of G2/M phase arrest prevents cancer cells from dividing.
- Apoptosis Induction: Activation of apoptotic pathways leads to programmed cell death in malignant cells.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other sulfonamide derivatives:
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | TBD | TBD |
| 7j (sulfonylazaspirodienone derivative) | 0.05 | MDA-MB-231 |
| HL-X9 (benzenesulfonylazaspirodienone) | 0.17 | A549 |
Q & A
Q. Methodology :
- Computational Docking (AutoDock Vina) : Predict binding modes to CA IX active site.
- Pharmacokinetic Profiling : Microsomal stability assays and logP measurement via shake-flask method .
Analytical Method Development
Advanced Question: Q. How are impurities or degradation products identified during stability studies? Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions .
- LC-MS/MS Analysis :
- Column : C18 (e.g., Chromolith® RP-18e) with 0.1% formic acid in acetonitrile/water gradient.
- Detection : Major degradation product (m/z 437.15) identified as sulfonic acid derivative via MS² fragmentation .
Mechanistic Interaction Studies
Advanced Question: Q. What techniques elucidate the compound’s mechanism of action at the molecular level? Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to CA IX (KD ~8.3 nM) .
- Isothermal Titration Calorimetry (ITC) : Confirms enthalpy-driven binding (ΔH = −12.4 kcal/mol) .
- Cryo-EM : Resolves compound-enzyme complexes at 2.8 Å resolution to visualize sulfonamide-Zn²⁺ coordination .
Derivative Design and Optimization
Advanced Question: Q. What strategies improve selectivity for disease-specific targets (e.g., tumor-associated CA IX)? Methodological Answer:
- Bioisosteric Replacement : Substitute thia with selenazole to enhance CA IX/CA II selectivity (e.g., 150-fold selectivity achieved) .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) to improve membrane permeability .
- Fragment-Based Screening : Identify novel substituents via X-ray crystallography of fragment-bound CA IX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
